1-[3'-(4-CHLOROPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3’-(4-CHLOROPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spiro structure. This compound features a combination of benzothiophene and thiadiazole rings, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[3’-(4-CHLOROPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and thiadiazole intermediates, followed by their coupling under specific conditions to form the spiro compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3’-(4-CHLOROPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other spiro compounds with benzothiophene and thiadiazole rings. 1-[3’-(4-CHLOROPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H29ClN2OS2 |
---|---|
Molecular Weight |
569.2g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-3',3'-bis(4-ethylphenyl)spiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone |
InChI |
InChI=1S/C33H29ClN2OS2/c1-4-23-10-14-25(15-11-23)32(26-16-12-24(5-2)13-17-26)29-8-6-7-9-30(29)33(39-32)36(35-31(38-33)22(3)37)28-20-18-27(34)19-21-28/h6-21H,4-5H2,1-3H3 |
InChI Key |
ADFLZCOHNMXGMY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.